molecular formula C12H22N2O2 B2506146 Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate CAS No. 2165596-03-0

Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate

Cat. No.: B2506146
CAS No.: 2165596-03-0
M. Wt: 226.32
InChI Key: AAGNVQRRGGYPFE-LPEHRKFASA-N
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Description

Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[320]heptan-6-yl]methyl]carbamate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic amine precursor under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over temperature, pressure, and reaction time to maximize output while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate is unique due to its specific bicyclic structure and the presence of the tert-butyl group. This combination imparts distinct reactivity and stability, making it particularly useful in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8-5-13-7-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNVQRRGGYPFE-LPEHRKFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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